molecular formula C12H18N2O3 B2800958 N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide CAS No. 1016726-18-3

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Cat. No. B2800958
CAS RN: 1016726-18-3
M. Wt: 238.287
InChI Key: KIFMGDTZUHSGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, also known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acylaminoacetamides and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Catalytic Hydrogenation in Dye Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the chemical , is utilized in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, highlighting its importance in dye manufacturing (Zhang, 2008).

Anticonvulsant Properties

Research into derivatives of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide has shown potential in anticonvulsant applications. A study by Camerman et al. (2005) explored the crystal structure of related compounds and noted their potential anticonvulsant activities (Camerman et al., 2005).

Metabolism in Herbicides

Compounds related to this compound have been studied for their metabolism in the context of herbicides. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes (Coleman et al., 2000).

Role in Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, another derivative, serves as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) highlighted its use in the chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).

Synthesis of Anticancer Drugs

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, another similar compound, has been synthesized and studied for its anticancer activity. Sharma et al. (2018) synthesized this compound and analyzed its potential as an anticancer drug (Sharma et al., 2018).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-9-10(13)4-3-5-11(9)14-12(15)8-17-7-6-16-2/h3-5H,6-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFMGDTZUHSGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.